![molecular formula C12H10FN5O2 B11034210 N-(2-fluorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11034210.png)
N-(2-fluorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
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Overview
Description
N-(2-fluorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of imidazotriazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves the following steps:
Formation of the Imidazotriazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the coupling of the imidazotriazole core with a 2-fluorophenyl derivative using a suitable coupling reagent.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the imidazotriazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2-fluorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide as an anticancer agent. For instance:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated significant growth inhibition rates against human cancer cell lines such as MDA-MB-231 and A549 .
- Case Studies : In one study, the compound was tested against glioblastoma cells and showed promising results in reducing cell viability. The mechanism was attributed to the disruption of DNA synthesis and repair pathways .
- Comparative Efficacy : Comparative studies with other known anticancer agents revealed that this compound had a higher efficacy in certain cases, suggesting it could be a viable candidate for further development in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential as an antimicrobial agent:
- Broad-Spectrum Activity : Preliminary studies indicate that this compound exhibits activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics .
- Mechanism of Action : The antimicrobial activity is believed to arise from the compound's ability to disrupt bacterial membrane integrity and inhibit essential metabolic pathways.
- Clinical Implications : The potential use of this compound as an alternative treatment for antibiotic-resistant infections is currently under investigation.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
- N-(2-bromophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
- N-(2-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Uniqueness
N-(2-fluorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in certain applications.
Biological Activity
N-(2-fluorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of imidazo[1,2-b][1,2,4]triazole derivatives. Its molecular formula is C13H12FN5O, and it features a complex structure that may contribute to its biological activity. The presence of a fluorine atom on the phenyl ring is significant as it can influence the compound's interaction with biological targets.
1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In vitro studies have shown that compounds with similar structures can inhibit both gram-positive and gram-negative bacteria effectively. For example, triazole derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
The imidazo[1,2-b][1,2,4]triazole scaffold is recognized for its anticancer potential. Studies have reported that compounds containing this moiety can induce apoptosis in cancer cells. For instance, derivatives have shown cytotoxic effects in various cancer cell lines with IC50 values ranging from 10 to 30 µM . The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
3. Anticonvulsant Activity
Recent investigations into triazole derivatives have revealed their potential as anticonvulsant agents. The structure of this compound suggests it may modulate neurotransmitter systems involved in seizure activity. Several studies have demonstrated that similar compounds can reduce seizure frequency in animal models .
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors by binding to active sites and preventing substrate interaction.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of imidazo[1,2-b][1,2,4]triazole derivatives reported that compounds similar to this compound exhibited potent antibacterial activity against drug-resistant strains .
Case Study 2: Anticancer Activity
In a recent clinical trial involving various cancer therapies, a derivative of the imidazo[1,2-b][1,2,4]triazole scaffold demonstrated significant tumor reduction in patients with advanced solid tumors . The study highlighted the importance of structural modifications in enhancing anticancer efficacy.
Properties
Molecular Formula |
C12H10FN5O2 |
---|---|
Molecular Weight |
275.24 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C12H10FN5O2/c13-7-3-1-2-4-8(7)16-10(19)5-9-11(20)17-12-14-6-15-18(9)12/h1-4,6,9H,5H2,(H,16,19)(H,14,15,17,20) |
InChI Key |
XARDFSYOEVKVKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC3=NC=NN23)F |
Origin of Product |
United States |
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